molecular formula C18H19FN2O3 B4740829 1-(2-FLUOROBENZOYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-(2-FLUOROBENZOYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4740829
M. Wt: 330.4 g/mol
InChI Key: HTQGYGYFDDPFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-FLUOROBENZOYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a fluorobenzoyl group and a furan-2-ylmethyl group

Preparation Methods

The synthesis of 1-(2-FLUOROBENZOYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via acylation reactions using 2-fluorobenzoyl chloride.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-FLUOROBENZOYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the furan ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-FLUOROBENZOYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROBENZOYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(2-FLUOROBENZOYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE include:

    1-(2-Chlorobenzoyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Methylbenzoyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.

    1-(2-Bromobenzoyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

1-(2-fluorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-16-6-2-1-5-15(16)18(23)21-9-7-13(8-10-21)17(22)20-12-14-4-3-11-24-14/h1-6,11,13H,7-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQGYGYFDDPFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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